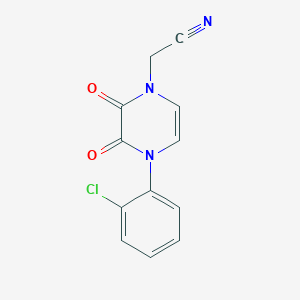
2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and various reagents. A patent describes a process for the synthesis of a related compound, which could potentially be adapted for the synthesis of the compound .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. Without specific information about the structure of this compound, it’s challenging to predict its reactivity .Wissenschaftliche Forschungsanwendungen
Photoreaction Studies
- Photoreaction Behaviors : This compound exhibits interesting photoreaction behaviors in both crystalline state and in solution, such as stepwise [2+2] cycloadditions under crystal lattice control (Takehiro Tsutsumi et al., 1991).
Antimicrobial and Antifungal Activity
- Antibacterial Activity : Derivatives of this compound have shown significant antibacterial properties, particularly against various bacterial strains (K. Mogilaiah et al., 2009).
- Antifungal Properties : Certain compounds derived from it have been screened for antifungal activity, showing potential as antifungal agents (M. Ibrahim et al., 2008).
Synthesis and Chemical Analysis
- Synthetic Applications : It's used in the synthesis of various chemical compounds, such as bipyridine-carbonitriles and derivatives with pyrazole and/or triazole moieties (E. Hussein et al., 2015).
- Chemical Reactions and Derivatives : Involvement in a range of chemical reactions, leading to the formation of diverse chemical structures and derivatives (B. Reddy et al., 2012).
Anticonvulsant and Muscle Relaxant Activities
- Neurological Applications : Some derivatives exhibit promising anticonvulsant activity and muscle relaxant properties, indicating potential use in neurological disorders (B. Sharma et al., 2013).
Synthesis of Novel Compounds
- Novel Compound Synthesis : Used in the synthesis of novel compounds like pyrazoline and dihydropyrimidine-based compounds, which are evaluated for various biological activities including antiproliferative activity (F. Awadallah et al., 2013).
Antioxidative and Antihypertensive Properties
- Antioxidative and Antihypertensive Potential : Certain derivatives display antioxidative properties and ACE inhibitory potential, suggesting a role in antihypertensive management (Anusree Maneesh et al., 2018).
Antimicrobial Scaffolds
- Antimicrobial Scaffolds : The compound is used in the synthesis of thieno[3,2-d]pyrimidines, which serve as new scaffolds for antimicrobial activities (H. Hafez et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-3-1-2-4-10(9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXVFTZNUAPKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

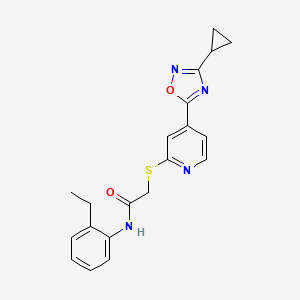
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)
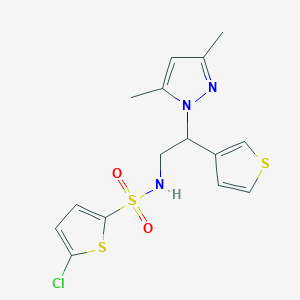
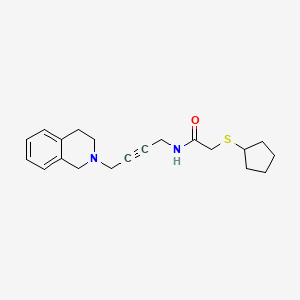
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)

![[4-[(E)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2411743.png)
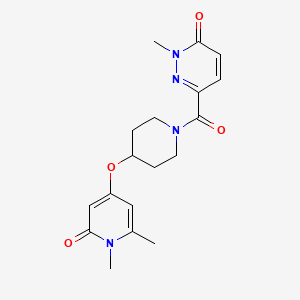
![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)



